molecular formula C11H14ClNO2 B11877872 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride CAS No. 1188265-30-6

2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride

Cat. No.: B11877872
CAS No.: 1188265-30-6
M. Wt: 227.69 g/mol
InChI Key: SWYPWAIQEURSFY-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor to bioactive alkaloids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as an anti-inflammatory agent.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various bioactive molecules, which exert their effects through different mechanisms. For example, some derivatives may function as enzyme inhibitors or receptor agonists, modulating biological processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its acetic acid moiety allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYPWAIQEURSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659696
Record name (1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188265-30-6
Record name (1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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